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Compound of Interest

Compound Name: D-Methionine-N-fmoc-d3

Cat. No.: B12415456

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical
methodologies and expected data for the structure elucidation of D-Methionine-N-fmoc-d3.
This deuterated, protected amino acid is a valuable tool in various research applications,
including peptide synthesis and metabolic studies. This guide details the experimental
protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Structure and Properties

D-Methionine-N-fmoc-d3 is a derivative of the D-enantiomer of the amino acid methionine. It
features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and three
deuterium atoms replacing the protons on the S-methyl group.

Property Value

Molecular Formula C20H18D3NO4S[1][2]

Molecular Weight Approximately 374.47 g/mol [1][2]
Isotopic Purity Typically =98 atom % D
Chemical Purity Typically =95-97% (by HPLC)[2]
Appearance White to off-white powder
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the identity and isotopic labeling of D-

Methionine-N-fmoc-d3. The following tables summarize the predicted chemical shifts (d) in

ppm. The predictions for *H and *3C NMR are based on data for the non-deuterated L-

enantiomer, Fmoc-L-methionine.

Predicted *H NMR Data

The most significant feature in the *H NMR spectrum of D-Methionine-N-fmoc-d3 compared to

its non-deuterated counterpart is the absence of the S-methyl proton signal, which typically

appears around 2.1 ppm.[1]

Predicted Chemical

Coupling Constant

Assignment Shift (5, ppm) Multiplicity (3, Ha)
Fmoc-H (aromatic) 7.78 d ~7.5
Fmoc-H (aromatic) 7.62 t ~7.5
Fmoc-H (aromatic) 7.42 t ~7.4
Fmoc-H (aromatic) 7.33 t ~7.4
NH ~5.3-5.7 d ~8.0
o-CH ~4.4-4.6 m
Fmoc-CH, CH2 ~4.2-4.4 m
y-CH:2 ~2.5-2.7 t ~7.6
B-CH: ~1.9-2.2 m

Predicted **C NMR Data
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Assignment Predicted Chemical Shift (3, ppm)

COOH ~175

Fmoc C=0 ~156

Fmoc C (aromatic) ~144, 141, 128, 127, 125, 120

Fmoc CH ~67

a-CH ~53

Fmoc CH: ~47

y-CH2 ~30

B-CH2 ~30

S-CDs ~15 (Signal may be broad or have low intensity)

Predicted 2H NMR Data

Deuterium NMR can be used to directly observe the isotopic label.

] Predicted Chemical Shift (9, o
Assignment Multiplicity

ppm)

S-CDs ~2.1 S

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and the incorporation of the
deuterium atoms. Electrospray ionization (ESI) is a common technique for this analysis.

Expected Molecular lons
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lon Predicted m/z Notes

A mass shift of +3 Da is
[M+H]* ~375.1 expected compared to the

unlabeled compound.[1]

[M+Na]* ~397.1

[M-H]- ~373.1

Predicted Fragmentation Pattern

A characteristic fragmentation of Fmoc-protected amino acids is the loss of the Fmoc group.

Predicted m/z (Positive

Fragment lon Description
Mode)
Loss of the Fmoc group (224
[M+H - C15H1202]* ~153.1
Da)
CizHo™" 165.1 Fluorenyl cation

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical and enantiomeric purity of D-Methionine-N-fmoc-d3.
Reversed-phase chromatography is the most common method.

Typical HPLC Purity Analysis Conditions
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Parameter Condition

Column C18, 4.6 x 150 mm, 5 um

Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 30-90% B over 20 minutes

Flow Rate 1.0 mL/min

Detection UV at 262 nm[3]

Column Temperature 25°C

Experimental Protocols
NMR Sample Preparation

» Weigh approximately 5-10 mg of D-Methionine-N-fmoc-d3.

e Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-de, or
MeQOD).

e Transfer the solution to a 5 mm NMR tube.

e Acquire 1H, 13C, and 2H NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry Sample Preparation

e Prepare a stock solution of D-Methionine-N-fmoc-d3 in a suitable solvent (e.g., acetonitrile
or methanol) at a concentration of approximately 1 mg/mL.

¢ Dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile phase used
for infusion.

¢ Infuse the sample into the mass spectrometer using an electrospray ionization source in both
positive and negative ion modes.

HPLC Sample Preparation
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¢ Prepare a stock solution of D-Methionine-N-fmoc-d3 in the mobile phase (e.g., 50:50
acetonitrile:water) at a concentration of approximately 1 mg/mL.

« Filter the solution through a 0.45 um syringe filter.

¢ Inject 10-20 pL of the filtered solution onto the HPLC system.

Visualizations
Structure Elucidation Workflow

Synthesis and Purification

Synthesis of D-Methionine-N-fmoc-d3

Purification (e.g., Chromatography)

NMR Spectroscopy Mass Spectrometry HPLC Analysis
(*H, 13C, 2H) (ESI-MS, MS/MS) (Purity, Enantiomeric Ratio)

Data Interpretation

NMR Spectral Analysis MS Data Analysis Chromatographic Data Review

Conclusion

Structure and Purity Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis and structural elucidation of D-Methionine-N-fmoc-d3.
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Key Analytical Techniques Relationship
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Caption: Relationship between analytical techniques and the information obtained for structure

elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12415456#d-methionine-n-fmoc-d3-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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